N-(2-methoxybenzyl)-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-N-methylcyclohexanamine, commonly known as O-Desmethyltramadol (O-DSMT), is a synthetic opioid that has been gaining attention in recent years due to its potential in the field of scientific research. O-DSMT is a derivative of tramadol, a widely used pain medication, and has been found to possess analgesic properties similar to tramadol. In
Mechanism of Action
N-(2-methoxybenzyl)-N-methylcyclohexanamine acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This mechanism of action is similar to that of tramadol, but N-(2-methoxybenzyl)-N-methylcyclohexanamine has been found to be more potent in its analgesic effects.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-methylcyclohexanamine has been found to produce analgesia, sedation, and respiratory depression in animal models. It has also been found to have antitussive effects, which makes it a potential candidate for the treatment of cough. N-(2-methoxybenzyl)-N-methylcyclohexanamine has been shown to have a longer half-life compared to tramadol, which may result in a longer duration of action.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxybenzyl)-N-methylcyclohexanamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain and addiction. However, one limitation is that N-(2-methoxybenzyl)-N-methylcyclohexanamine is a synthetic compound and may not accurately represent the effects of endogenous opioids in the body.
Future Directions
Future research on N-(2-methoxybenzyl)-N-methylcyclohexanamine could focus on its potential as a treatment for pain and cough. Additionally, studies could investigate its potential for the treatment of opioid addiction, as it has been found to have a lower potential for abuse and dependence compared to other opioids. Further research could also explore the effects of N-(2-methoxybenzyl)-N-methylcyclohexanamine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-N-methylcyclohexanamine involves the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. This results in the removal of the N-methyl group from the tramadol molecule, forming N-(2-methoxybenzyl)-N-methylcyclohexanamine. The process of synthesis has been well documented in scientific literature and has been replicated by various researchers.
Scientific Research Applications
N-(2-methoxybenzyl)-N-methylcyclohexanamine has been found to possess analgesic properties similar to tramadol, making it a potential candidate for the treatment of pain. Additionally, it has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl. This makes it an attractive option for pain management in patients who are at risk for opioid addiction.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15(13)17-2/h6-8,11,14H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGWFTYSPJEUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.